1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol
Overview
Description
“1-Carbazol-9-yl-3-[(furan-2-ylmethyl)-amino]-propan-2-ol” is a chemical compound with the empirical formula C20H20N2O2 . It is related to carbazole compounds, which are known for their electron-rich properties and are often used as phosphorescent host materials for light-emitting diodes .
Molecular Structure Analysis
The molecular structure of this compound includes a carbazole unit, a furan unit, and a propan-2-ol unit . The carbazole unit is electron-rich, which makes it an excellent hole-transporting layer material .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 320.39 . The SMILES string for this compound is OC(CNCc1ccco1)Cn2c3ccccc3c4ccccc24 .Scientific Research Applications
Bioisosterism and Computational Studies
Research explores the concept of bioisosterism, particularly focusing on hydroxy-1,2,5-oxadiazolyl moiety as a non-classical isoster of the carboxy function, which is relevant to the design of γ-aminobutyric acid (GABA) analogues. These compounds have shown significant activity at the GABAA receptor, highlighting the potential for developing new therapeutic agents based on this chemical framework (Tosco & Lolli, 2008).
Synthesis and Biological Evaluation
Studies on the synthesis of dibenzofuran- and carbazole-substituted oximes have been conducted, focusing on their cytotoxic and antiplatelet activities. These compounds were synthesized through alkylation and evaluated for their biological activities, suggesting a potential for developing new anticancer and antithrombotic drugs (Tai‐Chi Wang et al., 2004).
Antifungal Agents
The design, synthesis, and biological evaluation of novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules have been described, showcasing a new type of antifungal agent. These compounds have demonstrated potent antifungal activity against various pathogenic strains, presenting a promising avenue for antifungal drug development (M. Rad et al., 2016).
Catalytic Synthesis and Antioxidant Agents
Research into the catalytic synthesis and evaluation of novel chalcone derivatives as potent antioxidant agents has been conducted. These studies emphasize the significance of incorporating furan and carbazole moieties into chalcone scaffolds for enhancing antioxidant activity, underscoring their potential application in oxidative stress-related conditions (G. Prabakaran et al., 2021).
Eco-friendly Corrosion Inhibitors
Investigations into amino acid compounds, including those incorporating furan moieties, have been carried out to study their application as eco-friendly corrosion inhibitors for steel in acidic solutions. These studies provide insights into the development of novel, environmentally friendly materials for corrosion protection (M. Yadav et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-carbazol-9-yl-3-(furan-2-ylmethylamino)propan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c23-15(12-21-13-16-6-5-11-24-16)14-22-19-9-3-1-7-17(19)18-8-2-4-10-20(18)22/h1-11,15,21,23H,12-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWDXMUGOYSJNDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNCC4=CC=CO4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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